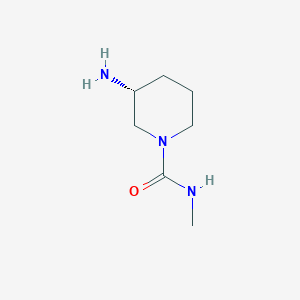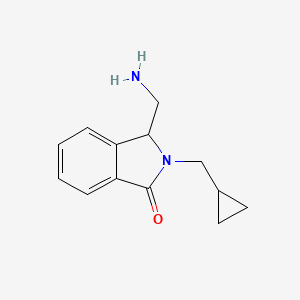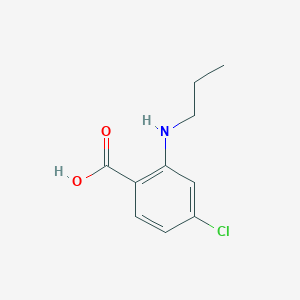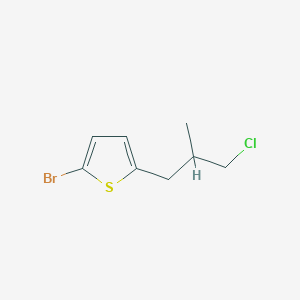
2-(3-Chloro-2-methylpropyl)-5-methyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-2-methylpropyl)-5-methyloxolane is an organic compound characterized by its unique structure, which includes a chloroalkyl group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylpropyl)-5-methyloxolane typically involves the reaction of 3-chloro-2-methylpropyl halide with a suitable oxolane precursor under controlled conditions. One common method is the Williamson Ether Synthesis, where an alkoxide ion reacts with an alkyl halide to form the ether linkage . The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium hydride to generate the alkoxide ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson Ether Synthesis, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-methylpropyl)-5-methyloxolane can undergo various chemical reactions, including:
Nucleophilic Substitution (SN2): The chloro group can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different substituted oxolanes.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with functional groups such as alcohols or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a simpler oxolane derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Formation of various substituted oxolanes depending on the nucleophile used.
Oxidation: Formation of oxolane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of simpler oxolane derivatives with reduced functional groups.
Scientific Research Applications
2-(3-Chloro-2-methylpropyl)-5-methyloxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the modification of surfaces and the development of new materials with specific properties.
Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methylpropyl)-5-methyloxolane involves its ability to undergo nucleophilic substitution reactions. The chloro group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom, leading to the formation of new chemical bonds . This property makes it a valuable intermediate in various chemical reactions and synthesis processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-Chloro-2-methylpropyl)-5-methyloxolane is unique due to the presence of both a chloroalkyl group and an oxolane ring in its structure. This combination provides distinct reactivity and potential applications compared to other similar compounds. The oxolane ring imparts stability and specific chemical properties, while the chloroalkyl group allows for versatile chemical modifications.
Properties
Molecular Formula |
C9H17ClO |
|---|---|
Molecular Weight |
176.68 g/mol |
IUPAC Name |
2-(3-chloro-2-methylpropyl)-5-methyloxolane |
InChI |
InChI=1S/C9H17ClO/c1-7(6-10)5-9-4-3-8(2)11-9/h7-9H,3-6H2,1-2H3 |
InChI Key |
ZWDSYTCSUGISSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)CC(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Cyclobutylphenyl)methyl]oxirane](/img/structure/B13182970.png)






![1-[2-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13183011.png)
![Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13183012.png)



![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13183042.png)

